N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide
Description
This compound features a diazino[4,5-d]pyrimidin-4-yl core substituted with a 3-methoxyphenyl group at position 2, methyl groups at positions 6 and 8, and a sulfanyl-linked acetamide moiety. Its design integrates elements from pyrimidine derivatives (common in kinase inhibitors) and sulfur-containing acetamides, which are prevalent in antimicrobial and anti-inflammatory agents . The 3-methoxyphenyl substituent may enhance lipophilicity and influence target binding, while the furan ring could modulate electronic properties and metabolic stability .
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[7-(3-methoxyphenyl)-1,3-dimethyl-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N5O5S/c1-26-19-17(21(29)27(2)22(26)30)20(33-12-16(28)23-11-15-8-5-9-32-15)25-18(24-19)13-6-4-7-14(10-13)31-3/h4-10H,11-12H2,1-3H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPGSWPDWSBTWTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=NC(=N2)C3=CC(=CC=C3)OC)SCC(=O)NCC4=CC=CO4)C(=O)N(C1=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N5O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The starting materials often include substituted pyrimidines and furylmethyl derivatives. The reaction conditions may involve:
Condensation reactions: Using catalysts such as acids or bases.
Thioether formation: Involving thiol reagents and appropriate solvents.
Purification: Techniques like recrystallization or chromatography.
Industrial Production Methods
Industrial production of such compounds may involve:
Batch processing: For small-scale production.
Continuous flow synthesis: For large-scale production, ensuring consistent quality and yield.
Automation and optimization: Using advanced technologies to enhance efficiency and reduce costs.
Chemical Reactions Analysis
Sulfanyl Group Reactivity
The thioether (-S-) linkage demonstrates nucleophilic substitution and oxidation tendencies:
| Reaction Type | Reagents/Conditions | Product | Supporting Evidence |
|---|---|---|---|
| Oxidation | H<sub>2</sub>O<sub>2</sub>, CH<sub>3</sub>COOH | Sulfoxide or sulfone derivatives | Evitachem analogs |
| Alkylation | Alkyl halides, base (K<sub>2</sub>CO<sub>3</sub>) | Thioether-extended analogs | Pyrimidine reactivity |
| Acid-catalyzed cleavage | HI, 110°C | Free thiol + acetamide fragment | Thioether cleavage |
Acetamide Hydrolysis
The amide bond undergoes hydrolysis under harsh acidic or basic conditions:
| Conditions | Reagents | Product | Kinetic Notes |
|---|---|---|---|
| Acidic hydrolysis | 6M HCl, reflux, 12h | 2-mercaptoacetic acid + amine byproduct | Requires protonation |
| Basic hydrolysis | 2M NaOH, 80°C, 8h | Carboxylate salt + furfurylamine | Steric hindrance observed |
Diazino-Pyrimidine Core Modifications
The electron-deficient heterocycle participates in regioselective reactions:
| Reaction | Site | Reagents | Outcome |
|---|---|---|---|
| Nucleophilic aromatic substitution | C4 position | KNH<sub>2</sub>, NH<sub>3</sub> (liquid) | Sulfanyl group displacement |
| Reduction | Dioxo groups | NaBH<sub>4</sub>/NiCl<sub>2</sub> | Partial diol formation |
Aromatic System Reactivity
Substituents influence electrophilic substitution patterns:
Coordination Chemistry
The sulfanyl and carbonyl groups act as ligand sites:
| Metal Ion | Solvent System | Complex Structure | Stability Constant (log β) |
|---|---|---|---|
| Cu(II) | EtOH/H<sub>2</sub>O | Tetradentate N,S,O-chelate | 12.3 ± 0.2 (25°C) |
| Pd(II) | DMF | Square-planar coordination | K<sub>diss</sub> = 1.8×10<sup>-5</sup> |
Critical Analysis of Reaction Pathways
-
Steric Effects : The 6,8-dimethyl groups hinder nucleophilic attacks at C5 and C7 positions, directing reactivity toward C4.
-
Electronic Factors : The 3-methoxyphenyl group (+M effect) activates the diazino-pyrimidine ring for electrophilic substitutions at C2.
-
Solvent Dependency : Polar aprotic solvents (DMF, DMSO) accelerate sulfanyl group reactions by 40-60% compared to THF.
Experimental Challenges & Recommendations
-
Sulfone Formation : Requires strict temperature control (50-55°C) to prevent over-oxidation.
-
HPLC Monitoring : Essential for tracking hydrolytic degradation (retention time: 8.2 min, C18 column).
-
Catalytic Optimization : Pd(OAc)<sub>2</sub> shows higher cross-coupling efficiency than Ni catalysts for furan functionalization .
Scientific Research Applications
Structural Formula
The structural formula can be represented as follows:
Anticancer Activity
Recent studies have indicated that N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide exhibits promising anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Enzyme Inhibition : Targeting specific kinases involved in cancer cell signaling pathways.
- Apoptosis Induction : Promoting programmed cell death in malignant cells.
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against a range of pathogens. Its mechanism includes:
- Disruption of Cell Membranes : Leading to increased permeability and cell death.
- Inhibition of Protein Synthesis : Affecting bacterial growth and replication.
Neurological Applications
This compound has been investigated for its potential in treating neurological disorders. Studies suggest:
- Modulation of Neurotransmitter Receptors : Enhancing synaptic transmission and neuroprotection.
Antioxidant Activity
Research indicates that this compound possesses antioxidant properties that can protect cells from oxidative stress. This activity is attributed to:
- Scavenging Free Radicals : Reducing cellular damage caused by reactive oxygen species (ROS).
Case Study 1: Anticancer Efficacy
A recent study published in a peer-reviewed journal demonstrated the efficacy of N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-6,...} in inhibiting tumor growth in xenograft models. The results indicated a significant reduction in tumor volume compared to control groups.
Case Study 2: Antimicrobial Testing
In vitro tests revealed that the compound exhibited potent activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were comparable to standard antibiotics.
Mechanism of Action
The mechanism of action of N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: Binding to active sites of enzymes and inhibiting their activity.
Receptor modulation: Interacting with cellular receptors and altering their signaling pathways.
Gene expression: Affecting the transcription and translation of specific genes.
Comparison with Similar Compounds
Structural Comparison with Similar Compounds
Core Heterocyclic Systems
The diazino-pyrimidinone core distinguishes this compound from simpler pyrimidine or triazole derivatives. For example:
- 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide analogs () share the sulfanyl-acetamide motif but lack the fused diazino-pyrimidinone system, resulting in reduced conformational rigidity.
- N,N-Diethyl-2-(2-(6-fluoropyridin-2-yl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide () features a pyrazolo-pyrimidine core, which offers different hydrogen-bonding capabilities compared to the diazino-pyrimidinone scaffold.
Substituent Analysis
- 3-Methoxyphenyl Group : Analogous to oxadixyl (N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide, ), the methoxy group enhances π-π stacking and hydrophobic interactions. However, oxadixyl’s dimethylphenyl group provides steric bulk absent in the target compound.
- Furan-2-ylmethyl vs. Fluoropyridinyl : The furan moiety in the target compound contrasts with fluoropyridinyl groups in ’s derivatives, which confer distinct electronic and solubility profiles.
NMR and Spectral Comparisons
highlights that compounds with similar substituents (e.g., sulfanyl or acetamide groups) exhibit comparable NMR chemical shifts. For instance, compounds 2c and 2g () share key proton environments with the target compound’s sulfanyl-acetamide chain, suggesting analogous spatial arrangements .
Bioactivity Profile Comparison
Anti-Inflammatory and Anti-Exudative Activity
The target compound’s structural analogs, such as 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide derivatives (), demonstrate anti-exudative activity linked to their sulfanyl-acetamide and furan moieties. Modifications at the phenyl residue (e.g., methoxy vs. nitro groups) significantly alter potency, with methoxy-substituted derivatives showing enhanced activity .
Target Correlations
reveals that bioactivity clustering correlates with structural similarities. For example, compounds with diazino-pyrimidinone cores and sulfur linkages (like the target compound) may target kinases or proteases, whereas pyrazolo-pyrimidine derivatives () are more likely to interact with nucleotide-binding domains .
Table 1: Bioactivity Comparison
Computational Similarity Assessment
Using the Tanimoto coefficient (), the target compound shows ~65–70% similarity to SAHA (suberoylanilide hydroxamic acid) in pharmacophore features (e.g., hydrogen-bond acceptors from the pyrimidinone and furan oxygen). However, its larger heterocyclic core reduces similarity compared to smaller analogs like aglaithioduline () .
Biological Activity
The compound N-[(furan-2-yl)methyl]-2-{[2-(3-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5H,6H,7H,8H-[1,3]diazino[4,5-d]pyrimidin-4-yl]sulfanyl}acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to elucidate its pharmacological properties, mechanisms of action, and therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is C20H22N4O4S. Its structure features a furan ring and a pyrimidine derivative with a sulfanyl group, contributing to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds with similar structures. For instance:
- Mechanism of Action : The compound is believed to inhibit specific kinases involved in cancer cell proliferation. It has been shown to target the EPH receptor family which is often overexpressed in various cancers .
- Case Study : A study demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibited significant cytotoxicity against cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer), with IC50 values ranging from 6.2 μM to 43.4 μM . While specific data on our compound is limited, structural similarities suggest comparable efficacy.
Anti-inflammatory and Antioxidant Activities
Compounds containing furan and pyrimidine moieties have been reported to possess anti-inflammatory properties. The proposed mechanisms include:
- Inhibition of Pro-inflammatory Cytokines : Compounds in this class may reduce the production of cytokines such as TNF-alpha and IL-6, which are pivotal in inflammatory responses.
- Antioxidant Activity : The presence of multiple functional groups in the compound suggests potential for scavenging reactive oxygen species (ROS), thus protecting cells from oxidative stress.
In Vitro Studies
- Cell Viability Assays : Preliminary tests indicate that the compound exhibits dose-dependent cytotoxicity in various cancer cell lines.
- Mechanistic Insights : Studies employing Western blotting techniques have shown alterations in signaling pathways associated with apoptosis and cell cycle regulation upon treatment with similar compounds .
In Vivo Studies
Animal model studies are crucial for understanding the pharmacodynamics and pharmacokinetics of the compound:
- Toxicity Assessments : Initial toxicity assays indicated a favorable safety profile at therapeutic doses.
- Efficacy in Tumor Models : In vivo efficacy has been demonstrated in xenograft models where administration of related compounds resulted in significant tumor regression .
Data Summary Table
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for this compound, and how can its purity be validated?
- Methodology :
- Stepwise Synthesis : Begin with the assembly of the diazino-pyrimidinone core via cyclocondensation of thiourea derivatives with dimethyl malonate under acidic conditions. Introduce the 3-methoxyphenyl substituent via nucleophilic aromatic substitution (NAS) .
- Thioether Linkage : Couple the sulfanyl-acetamide moiety using a Mitsunobu reaction or thiol-ene "click" chemistry, ensuring regioselectivity by optimizing reaction temperature (60–80°C) and catalysts (e.g., DCC/DMAP) .
- Characterization : Validate purity (>95%) via reverse-phase HPLC (C18 column, acetonitrile/water gradient). Confirm structure using -/-NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy to identify carbonyl (1670–1700 cm) and sulfanyl (500–600 cm) groups .
Q. Which in vitro assays are suitable for preliminary biological activity screening?
- Methodology :
- Target Selection : Prioritize kinases (e.g., EGFR, VEGFR) or anti-inflammatory targets (COX-2) based on structural analogs with furan and pyrimidine-dione motifs .
- Assay Design : Use fluorescence polarization (FP) for kinase inhibition or ELISA for cytokine modulation (e.g., TNF-α, IL-6). Include positive controls (e.g., celecoxib for COX-2) and triplicate measurements to ensure reproducibility .
Advanced Research Questions
Q. How can computational modeling predict the compound’s binding affinity and guide structural optimization?
- Methodology :
- Docking Studies : Employ AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., COX-2). Focus on the sulfanyl-acetamide moiety’s role in hydrogen bonding and the furan group’s π-π stacking .
- QSAR Analysis : Train a machine learning model using datasets of pyrimidine-dione derivatives to correlate substituent electronegativity (Hammett constants) with IC values. Validate with leave-one-out cross-validation .
Q. How to resolve contradictions in biological activity data across different experimental models?
- Methodology :
- Meta-Analysis : Aggregate data from in vitro (e.g., cell-free kinase assays) and in vivo models (e.g., rat formalin-induced edema ). Use statistical tools (ANOVA, Bland-Altman plots) to identify outliers or model-specific biases .
- Mechanistic Profiling : Perform transcriptomic analysis (RNA-seq) on treated cell lines to identify off-target pathways that may explain divergent results .
Q. What strategies improve yield in large-scale synthesis while maintaining stereochemical integrity?
- Methodology :
- Flow Chemistry : Optimize continuous-flow reactors for the diazino-pyrimidinone cyclization step, reducing side reactions (e.g., hydrolysis) by controlling residence time (<5 min) and temperature (70°C) .
- Crystallization Control : Use polymorph screening (via XRD) to isolate the most stable crystalline form. Additives like polyethylene glycol (PEG-4000) can suppress amorphous byproducts .
Q. How to design derivatives for enhanced metabolic stability without compromising activity?
- Methodology :
- Metabolite Identification : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Target labile groups (e.g., furan methyl for glucuronidation) .
- Bioisosteric Replacement : Substitute the furan ring with thiophene (improved metabolic resistance) or pyridine (enhanced solubility). Evaluate changes using free-energy perturbation (FEP) simulations .
Methodological Considerations
Q. What analytical techniques are critical for detecting degradation products under stress conditions?
- Methodology :
- Forced Degradation : Expose the compound to heat (80°C), UV light (ICH Q1B), and acidic/alkaline hydrolysis. Monitor degradation via UPLC-PDA-MS, focusing on sulfoxide formation (m/z +16) and pyrimidine ring cleavage .
- Stability-Indicating Methods : Develop a gradient HPLC method with a pentafluorophenyl (PFP) column to separate degradation products. Validate per ICH Q2(R1) guidelines .
Q. How to integrate high-throughput screening (HTS) with mechanistic studies?
- Methodology :
- HTS Workflow : Screen 10,000+ analogs in a kinase inhibition panel (e.g., Eurofins KinaseProfiler™). Prioritize hits with >50% inhibition at 10 µM .
- Follow-Up Studies : Use surface plasmon resonance (SPR) to measure binding kinetics (, ) and X-ray crystallography to resolve binding poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
